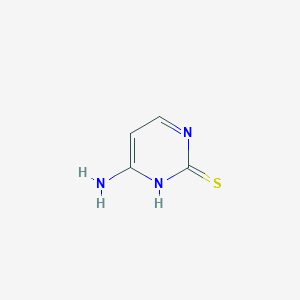

2-Thiocytosine

Beschreibung

Significance of 2-Thiocytosine in Chemical Biology

The significance of this compound in chemical biology stems from its altered properties compared to cytosine, allowing researchers to probe and manipulate biological systems. Its unique photochemical properties, for instance, make it suitable for photolabeling and photoaffinity probing of nucleic acid structures, techniques vital for understanding DNA/RNA interactions and the mechanisms of the genetic code . The sulfur atom also enhances its metal-binding affinity, positioning it as a versatile ligand in coordination chemistry, particularly in the development of platinum and bismuth complexes with potential antitumor applications . Furthermore, 2-thiocytidine (B84405), the nucleoside form of this compound, is found naturally in bacterial transfer RNA (tRNA), where it can influence anticodon loop flexibility and codon recognition genesilico.plnih.gov. The incorporation of this compound into DNA or RNA can lead to altered structural stability and potentially induce mutations, highlighting its utility in studying the impact of modified bases on nucleic acid integrity and function mdpi.comresearchgate.net.

Comparative Analysis with Cytosine

The substitution of sulfur for oxygen at the C2 position fundamentally alters the characteristics of this compound compared to cytosine. This comparative analysis reveals key distinctions that are the focus of considerable research.

The primary structural distinction between this compound and cytosine is the presence of a sulfur atom instead of an oxygen atom at the C2 position . This substitution has a profound impact on the electronic structure. The lower electronegativity of sulfur compared to oxygen leads to weaker intermolecular hydrogen bonds in this compound compared to cytosine, and can result in a loss of coplanarity between molecules in the solid state mdpi.com. Computational studies indicate that this compound has a narrower HOMO-LUMO gap than cytosine, suggesting it is more polarizable and exhibits higher chemical reactivity mdpi.com.

The hydrogen bonding networks of this compound and cytosine show notable differences. In solid-state cytosine, N-H···O interactions are dominant . In contrast, this compound forms stronger N-H···S bonds, leading to distinct molecular aggregation patterns . While cytosine in the crystalline state adopts an amino-oxo tautomeric form with a network of hydrogen bonds involving various groups, this compound forms weaker, more reversible hydrogen bonds via its sulfur atom researchgate.net. These weaker interactions in this compound are hypothesized to facilitate biological processes such as enzyme-substrate interactions researchgate.net. Studies using techniques like 1H-14N NMR-NQR double resonance and DFT calculations have been employed to investigate these hydrogen bonding patterns in the solid state researchgate.net.

Both this compound and cytosine can exist in multiple tautomeric forms, resulting from thiol-thione and amino-imino equilibria researchgate.net. However, their preferred tautomeric forms differ significantly depending on the environment. Cytosine favors the keto-amino tautomer (NH₂–C=O–NH–) . In contrast, this compound predominantly exists in the thione-amino form (NH₂–C=S–NH–) in solid-state and aqueous environments . Theoretical investigations suggest that in the gas phase, the amino-thiol form of this compound might be more stable, but the canonical thione-amino tautomer becomes strongly predominant in polar solvents mdpi.com. The stability patterns of tautomers in the solid phase also differ between the two compounds researchgate.net. The environment plays a crucial role in the tautomeric equilibrium of both this compound and cytosine researchgate.net.

Here is a table summarizing the predominant tautomers:

| Compound | Predominant Tautomer (Solid/Aqueous) | Predominant Tautomer (Gas Phase) |

| Cytosine | Keto-amino | Amino-oxo-N1H, Amino-oxo-N3H, Imino-oxo acs.org |

| This compound | Thione-amino | Amino-thiol mdpi.com |

The substitution of sulfur for oxygen impacts the reactivity and biological activity of this compound compared to cytosine. The enhanced reactivity of this compound is suggested by its narrower HOMO-LUMO gap mdpi.com. This increased reactivity may contribute to the probable occurrence of point mutations where cytosine is replaced by this compound, leading to reduced DNA stability mdpi.comresearchgate.net.

In terms of biological activity, cytosine is a fundamental component of nucleic acids and lacks the specific antileukemic properties observed in this compound . This compound has shown promise as a potential antileukemic and anticancer agent researchgate.netsigmaaldrich.comresearchgate.net. It has been reported to inhibit mitosis in human lymphocytes and demonstrate efficacy against myeloid leukemia . Derivatives of this compound, such as 1-(β-D-arabinofuranosyl)-2-thiocytosine, have exhibited higher cytotoxicity than cisplatin (B142131) and have shown activity against cisplatin-resistant cell lines researchgate.netresearchgate.net.

Tautomeric Equilibrium and Stability

Overview of Research Trajectories for this compound

Research involving this compound follows several key trajectories. A significant area of study is its photophysics and photochemistry, particularly the investigation of its excited-state dynamics and efficient intersystem crossing to triplet states upon UV irradiation researchgate.netnih.govresearchgate.netnih.gov. This is crucial for understanding its potential in photodynamic therapy and photolabeling applications nih.gov.

Another major trajectory involves exploring its coordination chemistry and the development of metal complexes with potential therapeutic applications, particularly in cancer treatment researchgate.net.

The incorporation of this compound into nucleic acids and its effects on DNA and RNA structure, stability, and function, including its role in tRNA modification and potential to induce mutations, represent an ongoing research focus genesilico.plnih.govmdpi.comresearchgate.net.

Furthermore, theoretical and computational studies are extensively used to understand the structural, electronic, and tautomeric properties of this compound and its interactions with solvents and other molecules mdpi.comresearchgate.netmdpi.comacs.orgnih.govacs.orgresearchgate.netresearchgate.net. Studies on its adsorption behavior at interfaces, particularly with surfactants, also indicate research into its potential in material science applications . Research also extends to prebiotic chemistry, investigating the potential role of 2-thiocytidine in the formation of nucleotides and DNA building blocks under early earth conditions nih.gov.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-amino-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3S/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCPSTSVLRXOYGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=S)N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059823 | |

| Record name | 6-Amino-2(1H)-pyrimidinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333-49-3 | |

| Record name | 2-Thiocytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=333-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiocytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000333493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiocytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiocytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Pyrimidinethione, 6-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Amino-2(1H)-pyrimidinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminopyrimidine-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Methodologies for 2 Thiocytosine

Established Synthetic Pathways

Established synthetic methods for 2-Thiocytosine primarily involve the modification of cytosine derivatives.

Thiolation of Cytosine Derivatives via Nucleophilic Substitution

A common laboratory method for synthesizing this compound is the direct thiolation of cytosine using phosphorus pentasulfide (P₂S₅). This reaction typically involves refluxing cytosine with P₂S₅ in a suitable solvent like toluene (B28343). The process replaces the 2-oxo group of cytosine with a thiol group through a nucleophilic substitution mechanism. Phosphorus pentasulfide is believed to generate dithiocarbamate (B8719985) intermediates, which subsequently decompose under acidic conditions to release hydrogen sulfide (B99878) and form the thiolated product.

Optimization studies have indicated that toluene is a more efficient solvent for this reaction compared to benzene (B151609) or THF, yielding 85% in toluene versus 72% in benzene and 68% in THF. Refluxing at 110°C is critical for achieving complete conversion.

Prebiotic Synthesis Routes

The potential for this compound to have been present on early Earth has led to investigations into plausible prebiotic synthesis routes. mdpi.com These pathways explore how this compound could have formed from simpler precursor molecules under conditions believed to exist before the emergence of life.

Phosphorylation and Hydrolysis Mediated Pathways

One proposed prebiotic pathway involves the phosphorylation and hydrolysis of 2-thiouridine (B16713) derivatives. In this route, 2-thiouridine can be phosphorylated, for instance, using diphenyl carbonate and 1,2,4-triazole (B32235), to form a cyclic phosphate (B84403) intermediate. Treatment with alkaline phosphatase can then hydrolyze the phosphate group, yielding 2'-deoxy-2-thiouridine. This compound can subsequently undergo transglycosylation with adenine (B156593) to form 2'-deoxy-2-thiocytosine. Such a pathway has been shown to achieve yields of up to 50% under simulated early-Earth conditions. The hydrolysis of 2'-deoxy-2-thiouridine has a reported half-life of 28–32 hours at 60°C.

Another related prebiotic approach involves the thiolysis of 2,2'-anhydronucleosides. d-nb.infonih.gov For example, α-2,2'-anhydrocytidine can undergo thiolysis in the presence of sodium hydrosulfide (B80085) in formamide (B127407) to yield α-2-thioribocytidine. nih.gov While the prebiotic plausibility of the specific conditions (e.g., using dimethylformamide or formamide) is debated, the chemical inputs are considered individually plausible. ucl.ac.uk Subsequent reactions, including potential photoanomerization, can lead to the formation of β-2-thioribocytidine, from which canonical pyrimidine (B1678525) ribonucleosides can be produced by hydrolysis. nih.gov Hydrolysis of α-2-thioribocytidine in dilute formic acid at 60°C can yield α-2-thioribouridine. nih.gov Hydrolysis of β-2-thioribocytidine under similar conditions is slower and less selective, producing β-2-thioribouridine along with this compound, 2-thiouracil (B1096), and ribose. nih.gov

Reaction with Thiourea (B124793) and Cyanoacetaldehyde

A significant prebiotic synthesis route for this compound involves the reaction between thiourea and cyanoacetaldehyde. nih.govresearchgate.netscience.govnasa.gov This reaction can occur under conditions simulating a drying lagoon model of prebiotic synthesis. nih.govresearchgate.netnasa.gov While this reaction yields this compound, the yields are reported to be much lower compared to the reaction of guanidine (B92328) hydrochloride with cyanoacetaldehyde, which produces 2,4-diaminopyrimidine (B92962) in higher yields (40-85%) under concentrated conditions. nih.govresearchgate.netnasa.gov Cyanoacetaldehyde, a key precursor in this reaction, could have been produced prebiotically from cyanoacetylene (B89716) through electric discharges under reducing conditions. nih.govresearchgate.netscience.govnasa.gov

This compound formed via this pathway can undergo hydrolysis to form thiouracil and cytosine, and subsequently uracil (B121893). nih.govresearchgate.netnasa.gov This synthesis route is considered a potential prebiotic source of 2-thiopyrimidines and their derivatives, some of which are found in tRNA. nih.govresearchgate.netnasa.gov

Advanced Derivatization Strategies

Derivatization of this compound and its nucleoside forms can be performed to modify their properties or for use in further synthetic steps.

Acylation Reactions

Acylation is a common derivatization procedure used to modify functional groups such as hydroxyl (OH), thiol (SH), and amine (NH) groups. nih.gov In the context of this compound derivatives, acylation reactions have been explored, particularly for nucleoside forms like 1-β-D-arabinofuranosyl-2-thiocytosine (AraSC).

For instance, 5'-O-acylation of AraSC can be achieved by reacting AraSC hydrochloride with acyl chlorides (e.g., octanoyl chloride) in a solvent like N,N-dimethylacetamide at room temperature. This reaction yields 5'-O-acyl derivatives, such as 5'-O-octanoyl AraSC, with reported yields of around 45%. The process typically involves partitioning the reaction mixture between ethyl acetate (B1210297) and aqueous sodium bicarbonate, followed by purification using silica (B1680970) gel chromatography and recrystallization.

Another example involves the reaction of this compound arabinoside with decanoyl chloride in pyridine (B92270) to form 4-N-decanoyl-2-thiocytosine arabinoside. This method may involve trimethylsilyl (B98337) protection of hydroxyl groups before acylation, followed by deprotection. Industrial-scale processes utilizing continuous flow reactors have achieved high yields (80–93%) for this type of acylation, with temperature control (0–25°C) being important to prevent side reactions and the use of a catalyst like trimethylamine (B31210) enhancing efficiency.

4-N-Acylation for Enhanced Stability

4-N-acylation of this compound arabinoside has been demonstrated as a method to enhance stability. The reaction involves the use of decanoyl chloride in pyridine. This process typically includes trimethylsilyl protection of hydroxyl groups before acylation, followed by deprotection . Industrial-scale processes utilizing continuous flow reactors have achieved high yields, ranging from 80% to 93% . Maintaining a low temperature (0–25°C) is critical to prevent side reactions, and trimethylamine (1.2 equivalents) acts as a catalyst to improve acylation efficiency . Analytical data, such as FAB-MS (m/z 554 for MH⁺) and elemental analysis, confirm the formation and purity of 4-N-decanoyl-2-thiocytosine arabinoside .

5′-O-Acylation of Arabinofuranosyl-2-Thiocytosine

5′-O-acylation of 1-β-D-arabinofuranosyl-2-thiocytosine (AraSC) is a key method for synthesizing 5′-O-acyl derivatives . AraSC hydrochloride serves as the starting material and is typically reacted with acyl chlorides, such as octanoyl chloride, in N,N-dimethylacetamide at room temperature for an extended period (e.g., 48 hours) . Following the reaction, the mixture is often partitioned between ethyl acetate and aqueous NaHCO₃, purified using silica gel chromatography, and recrystallized from methanol (B129727) . This method has been reported to yield 5′-O-octanoyl AraSC with a yield of 45% . Key reaction conditions include the use of N,N-dimethylacetamide as the solvent and 1.1 equivalents of acyl chloride relative to AraSC . Purification is effectively carried out using silica gel column chromatography with ethyl acetate/hexane .

Synthesis of Nucleoside and Nucleotide Analogs

The synthesis of nucleoside and nucleotide analogs of this compound is an active area of research, driven by their potential biological activities.

One approach involves the ammonolysis of 2-thiouracil nucleosides. For instance, treating 1-β-D-arabinofuranosyl-2-thiouracil with ammonia (B1221849) in methanol at room temperature for 15 hours results in deacetylation and ammonolysis, yielding 1-β-D-arabinofuranosyl-2-thiocytosine with a reported yield of 70% . Critical steps in this conversion include the protection and deprotection of hydroxyl moieties using trimethylsilyl groups and purification via recrystallization from ethanol (B145695) to achieve high purity (>99%) .

Another method for synthesizing nucleoside analogs involves the thiolation of cytosine derivatives using phosphorus pentasulfide (P₂S₅). Direct thiolation of cytosine with P₂S₅ in refluxing toluene can replace the 2-oxo group with a thiol group through nucleophilic substitution . For example, reacting equimolar amounts of cytosine and P₂S₅ in toluene for 2 hours can yield this compound with an 85% yield .

Prebiotic synthesis pathways have also been explored, such as the photoreduction of 2,2'-anhydro-2-thiouridine . Phosphorylation of 2-thiouridine using diphenyl carbonate and 1,2,4-triazole forms 2',2-anhydro-2-thiouridine cyclic phosphate . Subsequent hydrolysis of the phosphate group with alkaline phosphatase yields 2'-deoxy-2-thiouridine, which can undergo transglycosylation with adenine to form 2'-deoxy-2-thiocytosine, achieving a 50% yield under simulated early-Earth conditions .

The synthesis of nucleotide analogs, specifically 5′-O-(O-alkylphosphate) derivatives of AraSC, can be achieved through phosphorylation using phosphoryl chloride (POCl₃) in trimethylphosphate at -10°C . After a reaction period, alcohols are added, followed by further reaction time . Acidification and extraction yield the desired phosphate derivatives with yields ranging from 50% to 75% depending on the alcohol used . Analytical validation using ¹H-NMR and HPLC confirms the structure and purity of these nucleotide analogs .

Enzymatic methods are also being developed for the synthesis of nucleotides from nucleosides. Enzymatic cascade systems using nucleoside kinases, nucleoside monophosphate (NMP) kinases, and nucleoside diphosphate (B83284) (NDP) kinases can convert nucleosides to NTPs frontiersin.org. While initial conversions for base-modified NTPs like 2-thiocytidine (B84405) triphosphate were lower (27-75%), the implementation of a (deoxy)ATP recycling system significantly increased conversion rates frontiersin.org.

Fluorinated this compound Derivatives

Fluorinated derivatives of this compound have been synthesized, often with the aim of altering their biological activity and metabolic stability nih.govtandfonline.com. The incorporation of fluorine, particularly at the 5-position, enhances electronegativity and modifies electronic transitions .

A convenient synthesis of 5-fluoro-2-thiouracil, a related compound, is based on the hydrolytic deamination of 5-fluoro-2-thiocytosine (B1239711) nih.gov. Lewis acid-catalyzed condensation reactions are commonly employed in the synthesis of fluorinated nucleoside analogs nih.gov. For example, condensation of di-TMS-5-fluoro-2-thiouracil with protected deoxyribofuranosyl chloride, followed by deblocking, yields fluorinated 2'-deoxy-2-thiouridine nucleosides nih.gov.

Studies have shown that fluorination can increase metabolic stability and cytotoxicity in related compounds, suggesting a similar potential for fluorinated this compound derivatives . Spectroscopic methods like IR studies reveal distinct vibrational modes in fluorinated derivatives compared to the parent compound, particularly in the C–S and N–H stretching regions .

Pyrimidinophane Synthesis Incorporating this compound Units

Pyrimidinophanes are macrocyclic compounds containing pyrimidine moieties linked by spacers researchgate.net. The synthesis of pyrimidinophanes incorporating this compound units has been reported researchgate.netkpfu.ru. These macrocycles can contain two this compound units and potentially other moieties like uracil researchgate.net.

Synthesis often involves the reaction of disodium (B8443419) salts of intermediates with dibromides to form the macrocyclic structure kpfu.ru. The length and nature of the polymethylene spacers linking the nucleobase units can be varied researchgate.net. Alkylation and protonation attempts on the nitrogen atoms of the pyrimidine ring in these pyrimidinophanes have been explored kpfu.ru.

These pyrimidinophanes have shown interesting properties, including high extraction selectivity for certain metal ions like Ag⁺ over other cations researchgate.netrsc.org. The coordination of the metal ion is often realized through the N1 nitrogen atom of the this compound fragments rsc.org.

Mechanistic Insights into Synthesis and Derivatization Reactions

Mechanistic studies provide a deeper understanding of the chemical transformations involved in the synthesis and derivatization of this compound. For the thiolation of cytosine derivatives using P₂S₅, the mechanism is proposed to involve the generation of dithiocarbamate intermediates, which subsequently decompose under acidic conditions to release H₂S and form the thiolated product .

In acylation reactions, such as the 4-N-acylation of this compound arabinoside, the use of catalysts like trimethylamine enhances efficiency, suggesting a role in activating the acylating agent or the nucleobase . The protection of hydroxyl groups with trimethylsilyl moieties is a common strategy to prevent unwanted side reactions and direct the acylation to the desired site .

The ammonolysis of 2-thiouracil nucleosides to form this compound nucleosides involves the replacement of the sulfur at the 4-position with an amino group from ammonia . This reaction likely proceeds through a nucleophilic attack of ammonia followed by the elimination of hydrogen sulfide.

Mechanistic investigations into the properties of this compound itself have explored its tautomerism and the effect of the sulfur atom on its electronic structure and interactions mdpi.comresearchgate.net. The thione-amino tautomer is generally stabilized in this compound .

Optimization and Comparative Analysis of Synthetic Methodologies

Optimization and comparative analysis of different synthetic methodologies for this compound and its derivatives are crucial for developing efficient and scalable processes. Factors considered include yield, purity, complexity, cost, and scalability .

Comparative analysis of methods like nucleoside acylation, P₂S₅ thiolation, ammonolysis, and industrial acylation reveals variations in average yields and purity .

| Method | Average Yield (%) | Purity (%) | Complexity |

| Nucleoside Acylation | 45–75 | >95 | High |

| P₂S₅ Thiolation | 80–93 | 90–95 | Moderate |

| Ammonolysis | 70 | >99 | Low |

| Industrial Acylation | 80–93 | >98 | Moderate |

Table 1: Comparative Analysis of Selected Synthesis Methods for this compound and its Derivatives

P₂S₅ thiolation generally offers high yields but requires handling hazardous reagents . Industrial acylation also provides high yields and is scalable but depends on expensive acyl chlorides . Ammonolysis offers a good balance of yield and high purity with low complexity .

Optimization efforts often focus on reaction conditions such as temperature, solvent, reaction time, and the stoichiometry of reagents to maximize yield and purity while minimizing side products . For instance, controlling the temperature during 4-N-acylation is important to prevent side reactions . The use of catalysts and protective groups are also key aspects of optimizing these synthetic routes .

Detailed research findings from various studies contribute to the optimization process by providing data on reaction outcomes under different conditions, spectroscopic characterization of products, and analysis of reaction kinetics .

Spectroscopic and Structural Characterization Techniques for 2 Thiocytosine

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within a compound. For 2-thiocytosine, these methods are particularly useful for identifying and characterizing the vibrational modes associated with the sulfur atom and the pyrimidine (B1678525) ring system.

Infrared (IR) Spectroscopy for Sulfur-Related Modes

Infrared spectroscopy is a powerful tool for identifying the presence of specific functional groups based on their characteristic vibrational frequencies. In this compound, the substitution of oxygen with sulfur at the C2 position introduces a thiocarbonyl group (C=S). The stretching vibrations of the C=S bond typically appear in the lower fingerprint region of the IR spectrum, generally around 650–750 cm⁻¹. Analysis of the IR spectrum of this compound allows for the identification and assignment of these sulfur-related modes, providing direct evidence of the successful sulfur substitution.

Studies utilizing matrix isolation IR spectroscopy have been employed to investigate the tautomeric forms of this compound in the vapor phase. mdpi.comresearchgate.net These experiments, often coupled with theoretical calculations, help in assigning observed vibrational bands to specific tautomers, such as the amino-thiol or amino-thione forms. mdpi.com Theoretical scaled IR spectra of different tautomers can be compared with experimental data to determine the predominant forms present under various conditions. mdpi.com

Raman Spectroscopy Applications

Raman spectroscopy complements IR spectroscopy by probing molecular vibrations that are associated with changes in polarizability. This technique is also applied to study the vibrational properties of this compound, offering insights into its molecular structure and interactions. Resonance Raman spectroscopy, in particular, can provide enhanced signals for specific chromophores within the molecule, such as the π-electron system of the pyrimidine ring and the thiocarbonyl group, when excited with appropriate wavelengths. nih.govresearchgate.net

Raman spectroscopy has been used to investigate the microsolvation effects on this compound in different solvents, including water, methanol (B129727), and acetonitrile (B52724). nih.govresearchgate.net By studying the changes in Raman shifts and intensities, researchers can deduce information about the hydrogen bonding interactions between this compound and solvent molecules. nih.govresearchgate.net These studies have shown that hydrogen bonding interactions, particularly intermolecular >NH⋯O hydrogen bonds, play a significant role in the observed Raman spectra and the stability of the thione structure of this compound in protic solvents. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the local electronic environment of atomic nuclei within a molecule. For this compound, NMR can be used to study its structure, tautomerism, and dynamics in solution and solid states.

1H-14N NMR-NQR Double Resonance (NQDR) for Solid-State Analysis

While standard NMR is typically performed in solution, specialized techniques like 1H-14N NMR-NQR double resonance (NQDR) are employed to study the solid-state properties of compounds like this compound. ontosight.ainih.govresearchgate.netijs.si NQDR is particularly sensitive to the electric field gradients at the sites of quadrupolar nuclei, such as 14N, providing information about the electronic distribution and local environment of nitrogen atoms. researchgate.netresearchgate.netuni-lj.si

In the solid state, this compound can exist in different tautomeric forms and exhibit complex hydrogen bonding networks. mdpi.comresearchgate.net 1H-14N NQDR allows for the detection of 14N nuclear quadrupole resonance frequencies, which are influenced by the surrounding electron distribution and hydrogen bonding patterns. researchgate.netresearchgate.netuni-lj.si By analyzing the NQDR spectra, researchers can gain insights into the hydrogen bonding schemes and the relative stability of different tautomers in the crystalline structure. researchgate.netresearchgate.net Experimental NQDR spectra, often combined with theoretical calculations such as Density Functional Theory (DFT), help in assigning the observed resonance frequencies to specific nitrogen sites within the molecule and understanding the nature of intermolecular interactions. researchgate.netijs.siresearchgate.netroyalsocietypublishing.org Studies have detected multiple 14N resonance frequencies in solid this compound, indicating the presence of different nitrogen environments, which can be attributed to molecular packing and hydrogen bonding in the crystal lattice. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is widely used to study the electronic transitions within molecules, providing information about their electronic structure and absorption properties. This compound exhibits characteristic absorption bands in the UV-Vis region due to the presence of conjugated π systems and the thiocarbonyl group.

Solvatochromic Effects on Absorption Spectra

The electronic absorption spectrum of this compound is known to be sensitive to the surrounding solvent environment, a phenomenon known as solvatochromism. ontosight.ainih.govacs.orgacs.orgnih.govresearchgate.netnih.gov Studies have investigated the solvatochromic effects on the UV-Vis absorption spectrum of this compound in various solvents, including both protic and aprotic media. acs.orgacs.orgnih.govresearchgate.netnih.gov

Experimental results show that the absorption bands of this compound undergo significant shifts depending on the polarity and hydrogen bonding capabilities of the solvent. acs.orgacs.orgnih.govresearchgate.net For instance, the lowest-energy absorption maximum typically blue-shifts (shifts to higher energy/shorter wavelength) as the solvent polarity increases, particularly when going from less polar solvents to more polar ones like water. acs.orgnih.gov Conversely, a second absorption band at higher energy may exhibit a red-shift (shifts to lower energy/longer wavelength) in more polar solvents. acs.orgnih.gov

These solvatochromic shifts have been rationalized using various solvatochromic scales and theoretical calculations, including implicit and explicit solvent models. acs.orgacs.orgnih.govresearchgate.netnih.gov Research indicates that both the dipole moments of the excited states and specific explicit solvent interactions, such as hydrogen bonding, contribute to the observed spectral changes. acs.orgacs.orgnih.govresearchgate.netnih.gov The solvent's acidity and basicity have been found to be particularly important in describing the solvatochromic shifts of the lowest-energy absorption maximum. acs.org

The UV-Vis absorption spectra of this compound in different solvents can be characterized by distinct absorption maxima. The table below presents representative data on the lowest-energy absorption maximum (λmax) of this compound in various solvents, illustrating the solvatochromic effect.

| Solvent | Lowest-Energy λmax (nm) |

|---|---|

| Ethyl Acetate (B1210297) | ~286 |

| Acetonitrile | ~278 |

| DMSO | ~278 |

| Ethanol (B145695) | ~272 |

| Methanol | ~270 |

| Water | ~269 |

These experimental observations, supported by theoretical studies, highlight the significant influence of the solvent environment on the electronic structure and transitions of this compound.

Excited-State Dynamics and Solvent Polarity Influences

Studies on this compound (2tCyt) have investigated its photochemical properties and the influence of solvent polarity on its excited-state dynamics. Quantum-chemical simulations and experimental techniques, including UV-vis spectroscopy, resonance Raman, FT-IR, and FT-Raman spectroscopy, have been employed. researchgate.netacs.orgnih.gov

The absorption spectra of this compound show significant shifts depending on the solvent. acs.orgnih.gov In more polar solvents, the first absorption maximum shifts to higher transition energies (blue-shift), while the second maximum shifts to lower energies (red-shift). acs.orgnih.gov For instance, the lowest-energy maximum is blue-shifted by 17 nm when moving from ethyl acetate (EtOAc) to water (H₂O). nih.gov Conversely, the high-energy maximum is red-shifted by 9 nm from acetonitrile (ACN) to water. nih.gov These solvatochromic shifts have been rationalized using solvatochromic scales and high-level multireference quantum chemistry calculations that incorporate both implicit and explicit solvent effects. acs.orgnih.govnih.gov

The dipole moments of the excited states contribute to general shifts in excitation energies, while explicit solvent interactions explain the differences observed in spectra across various solvents. acs.orgnih.gov Microsolvation effects on the excited state deactivation dynamics of this compound have been studied in hydrogen-bonded clusters with protic solvents like water and methanol, as well as with the aprotic solvent acetonitrile. researchgate.net In protic solvents, intermolecular N-H⋯O hydrogen bonds play a key role in the observed Raman shifts, revealing the spectral differences compared to acetonitrile. researchgate.net This highlights the significant effect of solvent polarity on the excited-state dynamics of this compound, potentially leading to different reaction pathways under UV light exposure.

Mass Spectrometry for Purity and Molecular Weight Validation

Mass spectrometry is a valuable technique for validating the purity and molecular weight of this compound. Techniques such as Chromatography coupled with Mass Spectrometry (HPLC/LC-MS) are used for this purpose. Fast Atom Bombardment Mass Spectrometry (FAB-MS) can confirm the molecular weight, with a reported m/z of 554 (MH⁺) for a related compound, indicating the utility of MS for molecular weight confirmation. Additionally, Electron Spray Ionization Mass Spectrometry (ESI-MS) spectra of complexes involving this compound have shown characteristic peaks corresponding to the compound and its derivatives, further demonstrating its use in identifying and validating the presence and molecular weight of this compound-containing species. researchgate.net PubChem lists a top peak at m/z 127 in GC-MS data for this compound, which corresponds to its molecular weight of 127.17 g/mol . nih.gov

Solid-State Structural Elucidation

The solid-state structure of this compound has been investigated using various experimental and theoretical methods to understand its arrangement and interactions in the crystalline form.

X-Ray Diffraction Studies (Excluding Crystallographic Data)

X-ray diffraction studies have been employed to determine the crystal structure of this compound. mdpi.comrsc.org These studies reveal that in the crystalline structure, this compound typically exists in the thione tautomeric form (T1). mdpi.com The molecules are linked in pairs through strong hydrogen bonds, specifically N1-H···N3 and N4-H···S interactions, forming a nearly planar arrangement. mdpi.com Two independent molecules are present in the crystal unit cell, exhibiting very similar structures with only minor differences in bond lengths and angles. mdpi.com Neighboring molecular ribbons formed by these strong hydrogen bonds are further interconnected by weaker N-H...S bonds. researchgate.net X-ray analysis has also been used to establish the crystal structures of complexes formed between this compound and metal ions like Ag⁺, providing insights into the coordination environment and interactions within these complexes. rsc.orgrsc.org

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Intermolecular Interactions

Quantum Theory of Atoms in Molecules (QTAIM) analysis is a theoretical method used to analyze and characterize intermolecular interactions in the solid state of this compound. researchgate.netresearchgate.net QTAIM allows for the detection and distinction of both strong and weaker interactions within the crystal structure, which may not be as clearly discernible through standard X-ray diffraction alone. researchgate.netresearchgate.net

QTAIM analysis of crystalline this compound has revealed the presence of various types of intermolecular interactions. These include traditional hydrogen bonds such as N-H…N, N-H…S, C-H…S, and C-H…C interactions. researchgate.netresearchgate.net Furthermore, QTAIM has identified non-hydrogen bonding interactions, including N…N, N…C, and N…S contacts. researchgate.netresearchgate.net These analyses provide quantitative information about the nature and strength of these interactions, contributing to a comprehensive understanding of how this compound molecules pack and interact in the solid state. ijnc.ir The application of QTAIM complements experimental X-ray diffraction data by offering a detailed topological analysis of electron density, allowing for a deeper insight into the bonding characteristics and intermolecular forces stabilizing the crystal lattice. researchgate.netresearchgate.net

Theoretical and Computational Investigations of 2 Thiocytosine

Quantum Chemical Methodologies

Quantum chemical calculations are fundamental in characterizing the molecular properties of 2-thiocytosine, including its geometry, electronic structure, and energetic landscape. Various levels of theory are employed depending on the specific property being investigated.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used method for optimizing the molecular geometries of this compound and calculating its electronic properties. DFT computations have been applied to study 2TC in the isolated state, solid state, and in the presence of solvent researchgate.netmdpi.comnih.gov. These calculations are essential for determining the most stable molecular structures, bond lengths, and angles researchgate.net. DFT has also been used to accurately assign the experimental IR and laser Raman spectra of 2TC by performing solid-state simulations of the crystal unit cell through several tetramer forms researchgate.netmdpi.comnih.gov.

Electronic properties such as HOMO-LUMO gaps, dipole moments, and charge distributions are also investigated using DFT. Studies have shown that 2TC has a narrower HOMO-LUMO gap than cytosine, indicating higher polarizability and chemical reactivity mdpi.com. The calculated dipole moment for the most stable tautomer in the isolated state has been reported researchgate.net. DFT calculations, sometimes combined with the Quantum Theory of Atoms in Molecules (QTAIM), have been used to analyze intermolecular interactions in the crystalline structure of this compound, revealing various types of hydrogen bonds and other non-covalent interactions researchgate.net. Time-dependent DFT (TD-DFT) is employed to study the excited states and absorption spectra of 2TC, particularly in the context of solvatochromic effects rsc.org.

Multireference Coupled-Cluster Theory for Excited-State Dynamics

Multireference coupled-cluster methods and related approaches are employed to investigate the excited-state dynamics and deactivation pathways of this compound, which are crucial for understanding its photochemical behavior. Methods such as Multistate Complete Active Space Second-Order Perturbation Theory (MS-CASPT2), Algebraic Diagrammatic Construction method to the second-order (ADC(2)), and Multireference Configuration Interaction with Single and Double Excitations (MR-CISD) have been used for this purpose acs.orgresearchgate.netarxiv.orgacs.org.

These high-level computational techniques are necessary to accurately describe the complex electronic structure and potential energy surfaces involved in excited-state processes, particularly when multiple electronic states are close in energy or have multireference character researchgate.netarxiv.org. Studies using these methods have explored radiationless deactivation channels of 2TC in aqueous environments, including the possibility of water-chromophore electron transfer (WCET) and electron-driven proton transfer (EDPT) processes that can lead to the formation of reactive species like hydroxyl radicals researchgate.netarxiv.orgsmolecule.com. MS-CASPT2 calculations have also been used to provide rigorous assignments of absorption bands and rationalize the influence of solvents on vertical electronic transitions acs.org.

MP2 and CCSD Levels for Tautomer Optimization

Second-order Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Singles and Doubles (CCSD) are utilized for the optimization of tautomeric structures and the determination of their relative energetic stabilities, particularly in the gas phase researchgate.netmdpi.comnih.govnih.gov. These methods offer a higher level of theory compared to standard DFT for accurately describing electron correlation effects, which are important for subtle energy differences between tautomers.

Studies have optimized the main tautomers of this compound using MP2 and CCSD levels of theory to compare their relative stabilities researchgate.netmdpi.comnih.gov. The energy differences between various tautomeric forms are calculated at these levels to establish the most stable tautomer in the isolated state researchgate.netmdpi.com. For instance, MP2 and CCSD calculations have shown that the amino-thiol tautomer can be the most stable form in the gas phase, while the amino-thione form dominates in the solid state or in solution due to environmental effects nih.govnih.gov.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound and its interactions with its environment, particularly in solution or when interacting with biological macromolecules like DNA or RNA. While some studies focus on the nucleoside form, 2-thiocytidine (B84405), the principles and methodologies are relevant to understanding this compound itself nih.govtandfonline.com.

MD simulations can provide insights into the conformational flexibility of 2TC, the dynamics of its hydrogen bonding interactions with solvent molecules, and its behavior within more complex systems. For example, MD simulations have been used to model the ribosome-bound structures of RNA constructs containing 2-thiocytidine to understand how the sulfur modification affects structural parameters and interactions nih.gov. Developing and validating force field parameters for modified nucleosides like 2-thiocytidine is a necessary step for accurate MD simulations nih.gov. These simulations can reveal how the presence of 2TC or its derivatives might distort or affect the structure and dynamics of nucleic acid helices mdpi.com.

Studies on Tautomeric Forms and Energetic Stability

This compound can exist in several tautomeric forms due to the mobility of protons, primarily involving the exocyclic amino group and the ring nitrogen atoms, as well as the sulfur atom at the C2 position. Theoretical studies have extensively investigated these tautomers and their relative energetic stabilities in different environments researchgate.netmdpi.comnih.govnih.govtandfonline.comCurrent time information in Las Vegas, NV, US.researchgate.net.

The main tautomers considered in computational studies typically include amino-thione, amino-thiol, and imino-thione forms researchgate.netmdpi.com. The relative stability of these tautomers is highly dependent on the computational method and basis set used, as well as the surrounding environment mdpi.com.

| Tautomer Name | Description | Gas Phase Stability (Example) | Solution Stability (Example) | Key Methods Used |

| Amino-thione (T1) | Amino group, C=S | Less stable than amino-thiol | Most stable in polar solvents | DFT, MP2, CCSD |

| Amino-thiol (T2a/b) | Amino group, C-SH | Most stable | Less stable in polar solvents | DFT, MP2, CCSD |

| Imino-thione (T3a/b) | Imino group, C=S | Less stable than amino forms | Less stable than amino-thione | DFT, MP2, CCSD, semiempirical |

| Other forms | Varied protonation | Higher energy | Higher energy | DFT, semiempirical |

Note: Relative stabilities can vary depending on the specific computational method and basis set employed.

In the gas phase, the amino-thiol tautomer is often predicted to be the most stable nih.govnih.gov. However, in polar solvents like water, the 1H-amino-thione tautomer is typically found to be the most stable due to its large permanent dipole moment, which allows for significant stabilization through solvent interactions nih.gov. The energy differences between tautomers can be relatively small, and environmental effects play a significant role in determining the dominant form researchgate.netmdpi.com. Studies using MP2 and CCSD levels have quantified these energy differences, showing, for example, that the energy difference between certain amino-thiol rotamers is lower in 2TC compared to cytosine researchgate.netmdpi.comnih.gov.

Microsolvation Effects and Explicit Solvent Interactions

The interaction of this compound with solvent molecules, particularly water, significantly influences its structural, electronic, and photochemical properties. Computational studies have investigated these effects using both implicit and explicit solvent models researchgate.netmdpi.comnih.govnih.govijs.si.

Microsolvation studies involve explicitly including a limited number of solvent molecules around the 2TC molecule to model specific solute-solvent interactions, such as hydrogen bonding acs.orgnih.gov. These explicit interactions are crucial for understanding phenomena like solvent-assisted tautomerization and the influence of hydrogen bonding networks on the stability of different tautomers researchgate.netmdpi.com. For instance, the effect of explicit water molecules surrounding 2TC, modeling the first and second hydration shells, has been analyzed for its impact on geometries and tautomerism researchgate.netmdpi.comnih.gov.

Combining explicit solvent molecules with implicit solvation models (like COSMO) allows for a more comprehensive description of the solvent environment, accounting for both specific solute-solvent interactions and the bulk dielectric effect acs.orgnih.gov. These combined approaches have been used to study solvatochromic effects on the absorption spectrum of 2TC, revealing how solvent polarity and hydrogen bonding influence the electronic transitions acs.orgacs.orgnih.gov. Explicit water interactions with the thiocarbonyl group have been implicated in enabling water-chromophore electron transfer (WCET), which can lead to intersystem crossing and subsequent deactivation pathways mdpi.comresearchgate.netarxiv.orgsmolecule.com.

Studies have shown that the optimized geometries of 2TC are significantly affected by microsolvation, with changes observed in bond lengths and angles, particularly around the thiocarbonyl group and nitrogen atoms involved in hydrogen bonding acs.org. These structural changes can, in turn, influence the relative energies of tautomers and the pathways for excited-state deactivation.

| Method | Solvent Treatment | Properties Investigated | Key Findings |

| DFT | Explicit/Implicit | Geometry, Tautomer Stability, Electronic Properties | Explicit water affects geometries and tautomer equilibrium; Implicit models show stabilization of polar tautomers. researchgate.netmdpi.comnih.govnih.gov |

| MS-CASPT2, ADC(2), MR-CISD | Explicit/Implicit | Excited-State Energies, Deactivation Pathways | Explicit water enables WCET and EDPT; Solvent polarity shifts absorption bands. acs.orgresearchgate.netarxiv.orgacs.org |

| MP2, CCSD | Implicit | Tautomer Stability | Implicit solvation stabilizes polar tautomers, altering gas-phase stability order. nih.gov |

| Molecular Dynamics (on 2-thiocytidine) | Explicit | Conformational Dynamics, Solvent Interactions, DNA/RNA effects | Reveals influence of sulfur on dynamics and hydrogen bonding in biological environments. nih.gov |

These computational investigations, employing a range of quantum chemical and simulation techniques, provide a detailed molecular-level understanding of this compound, its tautomerism, and its interactions with the surrounding environment, laying the groundwork for understanding its behavior in more complex biological systems.

Radiation-Induced Transformations and Radical Species Formation

Theoretical and computational studies have provided insights into the radiation-induced transformations and radical species formation of this compound. Investigations into X-irradiated doped cytosine monohydrate have utilized this compound to study reactions involved in hole transfer (HT). genesilico.pl

Upon UV irradiation, particularly in the UVA and UVB wavelengths, the formation of radical species arising from hydrogen abstraction from the NH and NH₂ groups of this compound has been theoretically investigated. acs.org It is predicted that radical fragments can be yielded upon ultraviolet-A radiation through the homolytic rupture of the NH group of the thiobase. acs.org

The recombination of these radical fragments can occur via both singlet and triplet channels. acs.org Recombination through the singlet pathway can lead to the ground state of cytosine via a barrierless pathway, potentially explaining the ultrafast nonradiative decay observed when this molecule is exposed to UV radiation. acs.org Recombination of radical species along the triplet channels is predicted to yield tautomers such as the amino-oxo-N₁H (C1) and amino-oxo-N₃H (C3) forms. acs.org

Studies on the one-electron oxidation of 2-thiouracil (B1096), a related compound with a sulfur atom at the C2 position, have shown that one-electron reduction by hydrated electrons (e⁻aq) leads to radicals protonated on heteroatoms, specifically a ring N-atom in this compound. mdpi.comresearchgate.net

Investigations using techniques like pulse radiolysis with UV-vis spectrophotometric and conductivity detection, alongside time-dependent density functional theory (TD-DFT), have been employed to study the primary reactive intermediates produced by oxidative damage from hydroxyl (•OH) and azide (B81097) (•N₃) radicals. mdpi.comresearchgate.net These studies have shown that transient absorption spectra depend on the concentration of the thiocarbonyl compound. mdpi.comresearchgate.net

Furthermore, light-induced conformational changes in isolated this compound monomers in cryogenic matrices have been observed upon narrowband, selective NIR excitations of NH₂ stretching vibrations. rsc.org These transformations, monitored by IR spectroscopy, indicate vibrational energy redistribution from the excited NH₂ moiety to the remote SH group, causing a change in its orientation. rsc.org UV excitations at different wavelengths can also induce these conformational transformations. rsc.org

Electronic Properties and Solvatochromic Behavior

The electronic properties and solvatochromic behavior of this compound have been subjects of experimental and theoretical investigation. The substitution of the oxygen atom at the 2-position of cytosine with a sulfur atom significantly alters its electronic structure compared to canonical cytosine.

The solvatochromic effects of various solvents on the UV absorption spectrum of this compound have been studied using a combination of experimental and theoretical techniques. acs.orgnih.govscience.gov Steady-state absorption spectra show significant shifts in the absorption bands depending on the solvent. acs.orgnih.govscience.gov In more polar solvents, the first absorption maximum shifts to higher transition energies (blue-shift), while the second maximum shifts to lower energies (red-shift). acs.orgnih.govscience.gov

For instance, a blue-shift of 17 nm in the lowest-energy maximum was observed when transitioning from ethyl acetate (B1210297) (EtOAc) to water (H₂O). nih.gov Concurrently, the high-energy maximum red-shifted by 9 nm from acetonitrile (B52724) (ACN) to water. nih.gov

These observed solvatochromic shifts have been rationalized using solvatochromic scales and high-level multireference quantum chemistry calculations, including implicit and explicit solvent effects. acs.orgnih.govscience.gov Studies have indicated that solvent acidity and basicity can successfully describe the solvatochromic shifts of the lowest-energy absorption maximum. acs.org Specifically, models based on solvent acidity alone or a combination of solvent acidity and basicity have shown good correlation with experimental data. acs.org

Computational results have been used to identify the lowest-energy tautomer of this compound in different solvents and to assign deconvoluted absorption spectra, thereby rationalizing the observed solvatochromic behavior. acs.orgnih.gov The amino-thiol form is reported to be the most stable tautomer in the gas phase. acs.orgnih.gov

Theoretical calculations, such as those using multistate complete active space second order perturbation theory (MS-CASPT2), provide assignments of absorption bands and explain the influence of aprotic and protic solvents on vertical electronic transitions. acs.orgnih.gov The dipole moments of the excited states contribute to general shifts in excitation energies, while explicit solvent interactions account for differences observed in spectra across various solvents. science.gov

The sensitivity of the electronic states to the surrounding environment makes thiobases like this compound interesting for applications such as photolabeling, where understanding solvatochromic properties is crucial. acs.orgnih.gov

Data on the solvatochromic shifts of the lowest-energy absorption maximum of this compound in different solvents can be summarized as follows:

| Solvent | Lowest-Energy Absorption Maximum (nm) |

| Ethyl Acetate | 286 nih.gov |

| Water | 269 nih.gov |

This blue-shift of 17 nm from ethyl acetate to water highlights the impact of solvent polarity and hydrogen bonding on the electronic transitions of this compound. nih.gov

Biochemical and Molecular Interactions of 2 Thiocytosine

Role in Nucleic Acid Structures and Functions

The incorporation of 2-thiocytosine into nucleic acids can lead to notable changes in their structure and function. The presence of the sulfur atom affects hydrogen bonding patterns and molecular aggregation. nih.gov

Impact on DNA Base-Pairing and Duplex Stability

The substitution of oxygen with sulfur at the C2 position of cytosine in this compound influences its base-pairing properties. Compared to cytosine, 2TC forms weaker hydrogen bonds, which are more reversible. researchgate.net This can affect its incorporation into DNA and RNA and alter base-pairing characteristics. ontosight.ai While cytosine predominantly favors the keto-amino tautomer, this compound stabilizes the thione-amino form, which can disrupt DNA base-pairing and potentially induce mutations.

Studies on the Watson-Crick base pair stability of 2TC with guanine (B1146940) have shown it to be less stable compared to the canonical cytosine-guanine pair. mdpi.com The calculated interaction energy for the 2TC-guanine pair was -97.458 kJ/mol, while that for the cytosine-guanine pair was -105.930 kJ/mol. mdpi.com

However, other studies on modified nucleosides containing a 2-thio group, such as 5-methyl-2-thiocytidine (B13357519) (m⁵s²C), have shown selective binding and high affinity towards RNA targets containing inosine. researchgate.net The m⁵s²C-inosine base pair in DNA/DNA duplexes was observed to be more stable than m⁵s²C-guanine and m⁵s²C-adenine pairs. researchgate.net In RNA/RNA duplexes, m⁵s²C-inosine pairs were found to be more stable than m⁵s²C-adenine pairs and provided similar stability to a uridine-adenine pair. researchgate.net This suggests that the context of the 2-thio modification and the pairing partner are critical for determining duplex stability.

Table 1: Base Pair Stability (Calculated Interaction Energy)

| Base Pair | Interaction Energy (kJ/mol) | Source |

| This compound-Guanine | -97.458 | mdpi.com |

| Cytosine-Guanine | -105.930 | mdpi.com |

Table 2: Relative Stability of m⁵s²C Base Pairs in DNA/DNA Duplexes

| Base Pair | Relative Stability | Source |

| m⁵s²C-Inosine | More stable | researchgate.net |

| m⁵s²C-Guanine | Less stable than m⁵s²C-Inosine | researchgate.net |

| m⁵s²C-Adenine | Less stable than m⁵s²C-Inosine | researchgate.net |

Effects on DNA–DNA Microhelices

The presence of this compound has been shown to affect the structure of DNA-DNA microhelices. Studies evaluating the effect of 2TC on 5′-dG-dC-dG-3′ and 5′-dA-dC-dA-3′ DNA-DNA optimized microhelices through calculated helical parameters indicated a clear deformation of the helix formation. researchgate.netmdpi.comresearcher.life For instance, the radius (R) in the 5′-dA-dC-dA-3′ microhelix containing 2TC appeared considerably shorter (6.200 Å) compared to one with cytosine (7.050 Å). researchgate.netmdpi.comresearcher.life

Table 3: Radius of DNA-DNA Microhelices

| Microhelix Sequence | Modified Base | Radius (Å) | Source |

| 5′-dA-dC-dA-3′ | This compound | 6.200 | researchgate.netmdpi.comresearcher.life |

| 5′-dA-dC-dA-3′ | Cytosine | 7.050 | researchgate.netmdpi.comresearcher.life |

Applications in Photolabeling and Photoaffinity Probing of Nucleic Acids

This compound exhibits distinct photochemical properties that make it suitable for applications in photolabeling and photoaffinity probing of nucleic acid structures. nih.gov These techniques are valuable for studying DNA/RNA interactions and understanding the mechanisms of the genetic code. The ability of 2TC to absorb UV light allows researchers to selectively label nucleic acids, facilitating the investigation of their structure and function in biological systems. Thionucleobases, including this compound, have been extensively used as intrinsic photolabels to probe the structure of folded RNA molecules in solution and to identify contacts within nucleic acids and between nucleic acids and proteins. acs.org

The photochemical behavior of thiobases is explained by characteristics such as the significant red-shift in their absorption spectra compared to canonical nucleobases and the near-unity population of long-lived triplet states upon UVA excitation. nih.gov The sensitivity of their electronic states to the surrounding environment makes thiobases interesting candidates for photolabeling agents. nih.gov

Presence in Bacterial tRNA and Genetic Code Investigations

This compound, in its nucleoside form 2-thiocytidine (B84405) (s²C), is a naturally occurring modified nucleoside found in bacterial tRNA. researchgate.netmdpi.comnih.gov Specifically, s²C is present at position 32 in certain tRNA species from bacteria like Escherichia coli and Salmonella enterica serovar Typhimurium. nih.gov

The presence of s²C at position 32 in bacterial tRNA plays a role in the selective decoding of codons. nih.govresearchgate.net For example, in E. coli, s²C₃₂ in tRNAAr¹ICG restricts its ability to wobble decode the CGA codon while still allowing decoding of CGU and CGC. nih.govresearchgate.net This s²C₃₂-mediated restriction of tRNA wobble decoding is a functional property observed in other tRNA species as well. nih.gov The modification at position 32 influences anticodon loop flexibility, which can limit the formation of the characteristic U-turn conformation in the anticodon loop of tRNAs lacking s²C₃₂. genesilico.pl Computational studies suggest that the adoption of a spatially broad inosine-adenine base pair at the wobble position cannot be maintained simultaneously with the canonical ASL U-turn motif, and C₃₂-A₃₈ cross-loop interactions are required for stability of the anticodon/codon interaction in the ribosomal A-site. nih.gov The 2-thiocytidine modification at position 32 can compound the structural instability when a purine-purine interaction occupies the wobble position. nih.gov

Research into the distribution and function of modified nucleosides like 2-thiocytidine in tRNA contributes to the investigation of the genetic code and its evolution. nih.govmdpi.com

Enzymatic Reactivity and Metabolism

Compared to cytosine, the presence of a sulfur atom in this compound allows it to form weaker, more reversible hydrogen bonds, which can facilitate biological processes such as enzyme-substrate interactions and regulation in metabolic pathways. researchgate.net

While detailed enzymatic reaction pathways specifically for this compound metabolism are not extensively described in the provided search results, the modification of cytidine (B196190) to 2-thiocytidine in bacterial tRNA is an enzymatic process. The TtcA protein in Salmonella enterica serovar Typhimurium is required for the formation of s²C₃₂ in tRNA. nih.gov This protein family is characterized by the presence of a conserved Cys-X₁-X₂-Cys motif, and both cysteines in this motif are required for s²C formation. nih.gov This suggests that enzymatic machinery involving cysteine residues is involved in the thiolation of cytidine at position 32 in tRNA.

Furthermore, the nucleoside form, 2-thiocytidine (s²C), has been shown to be applicable to metabolism by various Cytochrome P450 isoforms (CYP1A2, 2A6, 2B6, 2C8, 2C19, 2E1, and 3A4), with specific models for CYP2C9 and CYP2D6. genesilico.pl Cytochrome P450 enzymes are a superfamily of enzymes predominantly involved in the metabolism of xenobiotics, including drugs, through oxidation, reduction, and hydrolysis reactions. nih.gov Their primary role is the addition of an oxygen atom to the substrate. nih.gov The fact that s²C is a substrate for these enzymes indicates it can undergo enzymatic transformation as part of metabolic processes.

Table 4: Cytochrome P450 Isoforms Applicable to 2-Thiocytidine Metabolism

| CYP Isoform | Source |

| CYP1A2 | genesilico.pl |

| CYP2A6 | genesilico.pl |

| CYP2B6 | genesilico.pl |

| CYP2C8 | genesilico.pl |

| CYP2C19 | genesilico.pl |

| CYP2E1 | genesilico.pl |

| CYP3A4 | genesilico.pl |

| CYP2C9 | genesilico.pl |

| CYP2D6 | genesilico.pl |

Interactions with Biological Interfaces

The interaction of this compound with various interfaces is a critical aspect of understanding its potential biological activities and applications. Studies have explored its behavior at electrode-electrolyte interfaces, particularly in the presence of surfactants.

Adsorption Behavior at Interfaces with Surfactants

Research has investigated the adsorption behavior of this compound (2-tCyt) at interfaces, with a particular focus on its interactions with surfactants such as sodium dodecyl sulfate (B86663) (SDS) and cetyltrimethylammonium bromide (CTAB). These studies often utilize electrochemical techniques to understand the interfacial phenomena.

The presence of this compound has been shown to influence the parameters of the double layer at electrode interfaces in the presence of different surfactants. Adsorption parameters, including the differential capacity of the double layer, the potential of zero charge, and surface tension at the potential of zero charge, have been determined to characterize these interactions.

Studies indicate that this compound can exhibit a predominance in the formation of adsorption equilibria when mixed with SDS and CTAB, suggesting a competitive adsorption process between this compound molecules and surfactant molecules or mixed micelles. The ionic character of the surfactant plays a role in the nature of these mixed adsorption layers. Observations have revealed changes in the arrangement of SDS or CTAB molecules on the electrode surface when this compound is present.

The formation of mixed adsorption layers involving this compound and ionic surfactants like CTAB and SDS has been shown to impact the kinetics and mechanism of electro-reduction processes. For instance, in the electro-reduction of Bi(III) ions, the presence of mixed this compound-CTAB and this compound-SDS adsorption layers affects the reaction dynamics. A key finding in these studies is the significant role of a Bi–(RS–Hg) active complex formed on the electrode surface, with this compound mediating the electron transfer. The effect of mixed this compound-SDS adsorption layers can also influence the reversibility dynamics of the electrode process.

Interaction with Gold Nanoparticles for Biosensing and Drug Delivery

Based on the conducted searches, specific research focusing on the direct interaction of this compound with gold nanoparticles for applications in biosensing or drug delivery was not found.

However, gold nanoparticles (AuNPs) are widely recognized in the field of nanobiotechnology for their versatile applications in both biosensing and drug delivery. Their suitability for these applications stems from their unique properties, including ease of synthesis and functionalization, biocompatibility, tunable optical characteristics, and a high surface area-to-volume ratio.

In biosensing, AuNPs are utilized for the detection of various biomolecules, pathogens, and in immunoassay formats, often leveraging their optical properties like surface plasmon resonance (SPR) and surface-enhanced Raman scattering (SERS), as well as their electrochemical characteristics. They can function as labels, platforms for immobilization, or enhancers of detection signals.

For drug delivery, AuNPs serve as carriers for a range of therapeutic agents, including peptides, proteins, nucleic acids, and chemotherapeutic drugs. Their use in drug delivery systems aims to achieve targeted delivery and improve therapeutic efficacy.

While the general utility of gold nanoparticles in these areas is well-established, the specific interactions and applications involving this compound and gold nanoparticles for biosensing and drug delivery were not detailed in the search results.

Coordination Chemistry of 2 Thiocytosine

Metal-Binding Affinity and Ligand Properties

The presence of the sulfur atom in 2-thiocytosine significantly enhances its metal-binding affinity compared to cytosine. This is attributed to the larger size and higher polarizability of sulfur, which can form stronger interactions with metal centers. This compound can act as a versatile ligand, coordinating through different donor atoms depending on the metal ion, reaction conditions, and the presence of other ligands. Studies have shown that this compound fragments in various compounds are primarily responsible for binding metal ions like Ag⁺. rsc.org

Formation of Metal Complexes

This compound forms complexes with a range of metal ions, including transition metals and heavier elements. The nature of the resulting complexes varies depending on the metal's properties and the reaction stoichiometry.

Platinum Complexes (e.g., Dinuclear Platinum(IV) Complexes)

This compound is known to form complexes with platinum, including dinuclear platinum(IV) complexes. Trimethylplatinum(IV) complexes with this compound, such as [PtMe₃(this compound)]⁺, have been synthesized and characterized. These complexes often exhibit coordination through both sulfur and nitrogen atoms of the this compound ligand. For instance, in some trimethylplatinum(IV) complexes, the platinum atom is octahedrally coordinated by three methyl ligands, a bipyridine ligand, and the this compound ligand coordinated via the sulfur atom (κS). researchgate.net Dinuclear complexes, like [{PtMe₃(bpy)(SCy-κS)}₂]²⁺, can form with strong hydrogen bonds between the thiocytosine ligands. researchgate.net

Bismuth Complexes

This compound also forms complexes with bismuth. Studies on the electroreduction of Bi(III) ions in the presence of this compound indicate the formation of active complexes, such as Bi—(RS—Hg), in the adsorption layer, which mediate electron transfer. researchgate.net, d-nb.info This suggests that this compound can coordinate to bismuth, influencing its electrochemical behavior. While specific details on the structure of bismuth-2-thiocytosine complexes are less prevalent in the provided snippets compared to platinum or gold, the catalytic effect observed in electrochemical studies highlights a significant interaction. researchgate.net, d-nb.info, sciencegate.app

Gold Complexes and Aurophilic Oligomers

This compound is a ligand for gold, forming various gold(I) complexes. Examples include [Au(S-2-thiocytosinate)(PMe₃)] and Au(S-2-thiocytosine)(PMe₃). researchgate.net, rsc.org These complexes can be prepared by reactions involving gold precursors and this compound. researchgate.net, rsc.org

A notable aspect of gold(I) complexes with this compound is their ability to form aurophilic oligomers, particularly in aqueous solutions. researchgate.net, rsc.org, rsc.org Aurophilic interactions are attractive relativistic effects between gold(I) centers, typically occurring at distances shorter than 3.6 Å. researchgate.net These interactions can lead to the self-aggregation of gold(I) complexes, forming supramolecular structures. researchgate.net, mdpi.com For instance, a dinuclear complex {Au(PMe₃)}₂(μ-S,N¹-2-thiocytosinate), featuring two distinct [Au(PMe₃)]⁺ groups coordinated to the S and N1 atoms of this compound, can undergo ligand redistribution in water to liberate other species and form brightly colored and luminescent oligomers with a stoichiometry of [Au_n(μ-S,N¹-2-thiocytosinate)_n], possibly as a tetraauracycle (n=4). rsc.org The formation of these aurophilic oligomers is often associated with interesting photophysical properties, such as luminescence. researchgate.net, rsc.org, ncl.ac.uk

Binding Modes and Structural Characteristics of Complexes

This compound exhibits diverse binding modes when coordinating to metal ions, utilizing its nitrogen and sulfur atoms. The specific binding mode depends on the metal, its oxidation state, and the reaction conditions.

One common binding mode involves coordination through the sulfur atom (S-binding or κS). researchgate.net, ncl.ac.uk This is particularly observed in some platinum(IV) and gold(I) complexes. researchgate.net, ncl.ac.uk

Another important binding mode is through nitrogen atoms. This compound has multiple nitrogen sites (N1, N3, and the exocyclic N4 amine group) that can potentially coordinate to metals. researchgate.net For example, in some silver(I) complexes, the primary coordination mode of this compound ligands is through the N1 nitrogen atom. rsc.org, rsc.org

Furthermore, this compound can act as a bidentate ligand, coordinating through both a ring nitrogen (typically N3) and the sulfur atom. researchgate.net, niscpr.res.in This bidentate N3,S coordination has been observed in complexes with platinum(II) and palladium(II). niscpr.res.in In some gold complexes, a bridging S,N¹-binding mode has been reported in dinuclear species. researchgate.net, rsc.org

The tautomeric form of this compound can also influence its binding mode. This compound predominantly exists in the thione-amino form (NH₂–C=S–NH–) in solid-state and aqueous environments, which is different from cytosine's preferred keto-amino form. This tautomeric preference affects its interaction with metal ions.

In gold(I) complexes, aurophilic interactions (Au...Au) play a significant role in determining the supramolecular structure, leading to the formation of oligomers and aggregates. researchgate.net, rsc.org, mdpi.com These interactions, typically in the range of 3.3 Å, contribute to the stability and unique properties of these gold complexes. researchgate.net

Influence on Complex Stability and Reactivity

The coordination of this compound to metal ions influences the stability and reactivity of the resulting complexes. The enhanced metal-binding affinity due to the sulfur atom generally leads to the formation of stable complexes.

The specific binding mode of this compound can impact the complex stability. For example, the dual sulfur and nitrogen binding capability in platinum-2-thiocytosine complexes contributes to their stability.

The formation of metal complexes can also alter the reactivity of this compound itself. In electrochemical processes involving bismuth, the formation of active Bi—(RS—Hg) complexes on the electrode surface facilitates electron transfer, demonstrating how complex formation can mediate reactivity. researchgate.net, d-nb.info

In gold(I) chemistry, the formation of aurophilic interactions in this compound complexes can lead to self-aggregation in solution, affecting their behavior and properties, including luminescence. researchgate.net, rsc.org, mdpi.com, rsc.org This aggregation is a form of altered reactivity and stability driven by supramolecular interactions.

The stability of this compound metal complexes can be influenced by factors such as solvent polarity and the presence of other ligands. For instance, the water solubility and aggregation behavior of gold(I)-2-thiocytosine complexes are affected by their ionic character and the nature of other ligands present. rsc.org, rsc.org

Research findings often involve spectroscopic techniques (NMR, IR, UV-Vis), electrochemical methods, and X-ray crystallography to probe the stability and reactivity of these complexes and understand the influence of this compound coordination. rsc.org, researchgate.net, rsc.org, niscpr.res.in, researchgate.net, d-nb.info

Analytical Methodologies for 2 Thiocytosine

Chromatographic Techniques (HPLC/LC-MS)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are widely employed for the analysis of 2-thiocytosine and its derivatives. These techniques offer high sensitivity, selectivity, and the ability to separate complex mixtures.